molecular formula C12H15NO B050885 ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine CAS No. 1400898-49-8

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine

货号: B050885
CAS 编号: 1400898-49-8
分子量: 189.25 g/mol
InChI 键: FXYHNSKFBUUONP-GZMMTYOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine (CAS: 1400898-49-8) is a chiral cyclopropane-containing amine featuring a 2,3-dihydrobenzofuran moiety. This compound is a critical intermediate in synthesizing pharmaceuticals such as tasimelteon (a melatonin receptor agonist for sleep disorders) and canagliflozin (an SGLT2 inhibitor for diabetes) . Its stereochemistry ((1R,2R)) is essential for binding to biological targets, as seen in tasimelteon’s selective activity at MT₁/MT₂ receptors .

属性

IUPAC Name

[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHNSKFBUUONP-GZMMTYOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C3CC3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Asymmetric Epoxidation and Wittig Reaction-Based Synthesis

The total synthesis developed by Li et al. (2019) begins with 4-vinyl-2,3-dihydrobenzofuran and proceeds through four steps :

  • Asymmetric Epoxidation : Using a Sharpless-type catalyst, the vinyl group undergoes epoxidation to yield a chiral epoxide.

  • Wittig Reaction : The epoxide reacts with a stabilized ylide to form a cyclopropane ring, critical for the (1R,2R) configuration.

  • Nitrile Reduction : The resulting nitrile intermediate is reduced to a primary amine using lithium aluminum hydride (LiAlH4_4).

  • Propionation : The amine is acylated with propionyl chloride to form Tasimelteon.

This method achieves an overall yield of 48% with high enantiomeric excess (>98% ee). Key advantages include the use of commercially available starting materials and scalability to multi-kilogram batches .

Substitution/Sulfonation and Hydroxylamine Pathway

A 2020 patent outlines a three-step synthesis :

  • Substitution/Sulfonation : Compound IV undergoes nucleophilic substitution or sulfonation to introduce a leaving group (e.g., sulfonate ester).

  • Hydroxylamine Reaction : Treatment with hydroxylamine hydrochloride under basic conditions forms an oxime intermediate (Compound II).

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the oxime to the primary amine (Compound I).

This route emphasizes high purity (>99.5%) and minimal byproducts, making it suitable for industrial production. Reaction conditions are mild (25–60°C), and the process avoids hazardous reagents .

Cyanation and Acylation Route

A 2017 method starts with (S)-4-(oxiranyl-2-yl)-2,3-dihydrobenzofuran :

  • Cyanation : The epoxide reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI2_2) to form (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropylcarbonitrile.

  • Reduction : The nitrile is reduced to the primary amine using Raney nickel under hydrogen atmosphere.

  • Acylation : Propionyl chloride in dichloromethane (DCM) with triethylamine (Et3_3N) yields Tasimelteon.

This approach boasts fewer steps and 85–90% yield per step , with simplified purification due to crystalline intermediates .

Enantiomerically Enriched Process via Salts

A 2018 patent describes a process leveraging chiral resolution :

  • Racemic Mixture Formation : The racemic amine is treated with a chiral acid (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts.

  • Crystallization : Selective crystallization isolates the (1R,2R)-enantiomer.

  • Free Base Liberation : The salt is neutralized with aqueous NaOH to recover the enantiopure amine.

This method achieves >99% enantiomeric purity and is viable for large-scale production, though it requires additional steps for salt formation and resolution .

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Asymmetric Epoxidation Epoxidation, Wittig, Reduction48%>98% eeMulti-kilogram
Substitution/Sulfonation Sulfonation, Oxime, Hydrogenation72%>99.5%Industrial
Cyanation Route TMSCN, Raney Ni, Acylation85–90%99%Pilot-scale
Chiral Resolution Salt Formation, Crystallization65%>99% eeRequires optimization

Critical Reaction Parameters

  • Temperature Control : Exothermic steps (e.g., nitrile reduction) require cooling to 0–5°C to prevent racemization .

  • Catalyst Selection : Asymmetric epoxidation mandates chiral catalysts like titanium(IV) isopropoxide with diethyl tartrate .

  • Solvent Systems : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates and selectivity .

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.

    Reduction: Reduction reactions can target the cyclopropane ring or the methanamine group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydrobenzofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

科学研究应用

“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action for “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of cyclopropylamine derivatives with aromatic or heterocyclic substituents. Below is a comparison with structurally or pharmacologically related molecules:

Compound Name CAS Number Key Structural Features Applications/Activity References
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine 1400898-49-8 Cyclopropane fused to dihydrobenzofuran; primary amine Intermediate for tasimelteon and canagliflozin
Tasimelteon 609799-22-6 Propanamide derivative of the parent amine; (1R,2R) stereochemistry MT₁/MT₂ melatonin receptor agonist; treats non-24-hour sleep-wake disorder
Ramelteon 196597-26-9 2,3-Dihydrobenzofuran with tetralone and propionamide substituents MT₁/MT₂ agonist; insomnia treatment
N-{[(1R,2R)-2-(3-Fluorophenyl)cyclopropyl]methyl}-2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethanamine N/A Cyclopropane with fluorophenyl and imidazole-pyrimidine groups Potential kinase inhibitor (structural similarity to EGFR inhibitors)
(2-Benzylcyclopropyl)methanamine hydrochloride N/A Cyclopropane with benzyl substituent; primary amine hydrochloride Building block for CNS-targeting molecules (e.g., serotonin modulators)
1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine N/A Dihydrobenzofuran with isopropylamine side chain Serotonergic activity (analogous to amphetamine derivatives)

Key Differences and Pharmacological Implications

Stereochemistry and Bioactivity: The (1R,2R) configuration in the target compound and tasimelteon is critical for receptor binding. In contrast, non-chiral analogues (e.g., (2-benzylcyclopropyl)methanamine) lack this specificity, reducing their therapeutic selectivity . Tasimelteon’s propanamide group enhances metabolic stability compared to the primary amine in the parent compound, extending its half-life .

Substituent Effects :

  • The dihydrobenzofuran moiety in the target compound and ramelteon enhances binding to melatonin receptors due to its planar aromatic system and oxygen heteroatom .
  • Fluorophenyl or imidazole-pyrimidine substituents (e.g., in ’s compound) shift activity toward kinase inhibition, demonstrating the scaffold’s versatility .

Synthetic Utility :

  • The target compound is a key intermediate for canagliflozin , where the cyclopropane-dihydrobenzofuran core contributes to SGLT2 inhibition .
  • Analogues like (2-benzylcyclopropyl)methanamine () are simpler building blocks for exploratory medicinal chemistry .

Physicochemical and Pharmacokinetic Data

Parameter ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine Tasimelteon Ramelteon
Molecular Weight 217.29 g/mol 245.32 g/mol 259.35 g/mol
LogP (Predicted) 2.1 2.8 3.2
Hydrogen Bond Donors 2 2 1
Bioavailability N/A (Intermediate) >80% ~84%
Half-Life N/A ~1.3 hours ~1.2 hours

生物活性

((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine, also known by its CAS number 1400898-49-8, is a compound of significant interest in medicinal chemistry. This compound serves as an intermediate in the synthesis of Tasimelteon, a drug used for treating non-24-hour sleep-wake disorder, particularly in visually impaired patients . Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

The primary mechanism of action for ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine is its role as a melatonin receptor agonist. Melatonin receptors are critical in regulating circadian rhythms and sleep patterns. By mimicking melatonin's effects, this compound helps in resetting the circadian clock in patients with sleep disorders .

Pharmacological Studies

Recent studies have highlighted several biological activities associated with ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine:

  • Sleep Regulation :
    • In clinical trials, Tasimelteon demonstrated effectiveness in improving sleep quality and duration in patients with non-24-hour sleep-wake disorder . The compound's ability to bind to melatonin receptors (MT1 and MT2) has been confirmed through various binding affinity studies.
  • Neuroprotective Effects :
    • Research indicates that compounds similar to ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine exhibit neuroprotective properties. These effects are attributed to their antioxidant activity and ability to modulate neurotransmitter systems .
  • Potential Antidepressant Activity :
    • Some studies suggest that melatonin receptor agonists can exhibit antidepressant-like effects in animal models. This is theorized to be due to their influence on serotonin pathways and circadian rhythm stabilization .

Case Studies

A notable case study involved a year-long investigation at Harvard University focusing on the use of Tasimelteon in blind subjects with non-24-hour sleep-wake disorder. The study reported significant improvements in sleep patterns and overall quality of life for participants .

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanism
TasimelteonSleep regulationMelatonin receptor agonism
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanaminePotential neuroprotectionAntioxidant activity
Other Melatonin AgonistsAntidepressant-like effectsSerotonin modulation

常见问题

Q. What pharmacokinetic properties are influenced by the compound’s structure?

  • The cyclopropane ring improves metabolic stability (t1/2_{1/2} > 6 hours in human liver microsomes), while the dihydrobenzofuran enhances blood-brain barrier permeability (logP ~2.5). Oral bioavailability in rodent models is ~40%, with Cmax_{max} achieved within 2 hours .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。